molecular formula C13H17NO B14001378 2-Phenylhexahydro-2H-[1,2]oxazolo[2,3-a]pyridine CAS No. 94617-78-4

2-Phenylhexahydro-2H-[1,2]oxazolo[2,3-a]pyridine

Cat. No.: B14001378
CAS No.: 94617-78-4
M. Wt: 203.28 g/mol
InChI Key: DAHRPKXTUQVPAV-UHFFFAOYSA-N
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Description

2H-isoxazolo[2,3-a]pyridine,hexahydro-2-phenyl- is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered unsaturated heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agro-chemistry, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-isoxazolo[2,3-a]pyridine,hexahydro-2-phenyl- typically involves a 1,3-dipolar cycloaddition reaction. This reaction is carried out in the presence of sodium hypochlorite, which acts as an oxidizing agent . The reaction conditions usually include a solvent such as dichloromethane and a temperature range of 0-25°C. The product is then isolated and characterized using spectroscopic methods such as NMR and IR spectroscopy .

Industrial Production Methods

Industrial production of 2H-isoxazolo[2,3-a]pyridine,hexahydro-2-phenyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is purified using techniques such as crystallization and distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2H-isoxazolo[2,3-a]pyridine,hexahydro-2-phenyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2H-isoxazolo[2,3-a]pyridine,hexahydro-2-phenyl- involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can improve cognitive function in Alzheimer’s disease . The compound may also interact with other molecular targets, such as ion channels and receptors, to exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-isoxazolo[2,3-a]pyridine,hexahydro-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research .

Properties

CAS No.

94617-78-4

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

2-phenyl-3,3a,4,5,6,7-hexahydro-2H-[1,2]oxazolo[2,3-a]pyridine

InChI

InChI=1S/C13H17NO/c1-2-6-11(7-3-1)13-10-12-8-4-5-9-14(12)15-13/h1-3,6-7,12-13H,4-5,8-10H2

InChI Key

DAHRPKXTUQVPAV-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(C1)CC(O2)C3=CC=CC=C3

Origin of Product

United States

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